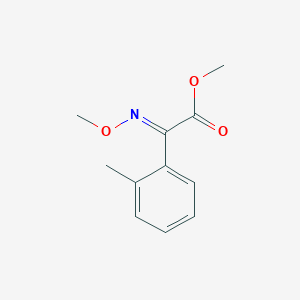

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-α-(Methoxyimino)-2-methylbenzeneacetic Acid Methyl Ester is an intermediate in the synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide used in plant protection.

Actividad Biológica

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, also referred to as methyl (E)-α-(methoxyimino)-2-methylbenzeneacetic acid methyl ester, is an organic compound primarily recognized for its role as an intermediate in the synthesis of trifloxystrobin, a broad-spectrum fungicide. This article delves into the biological activity of this compound, particularly its fungicidal properties and implications in agricultural applications.

Chemical Structure and Properties

The compound features several key functional groups, including a methoxyimino group and an ester functionality, which contribute to its reactivity and biological activity. The presence of the electrophilic C=N double bond suggests potential interactions with biological targets, although detailed mechanisms of action remain less defined due to its status as a synthetic intermediate rather than a final product.

Role in Fungicidal Activity

Trifloxystrobin, derived from this compound, exhibits a well-characterized mechanism of action. It inhibits mitochondrial respiration in fungal cells, disrupting energy production and leading to cell death. This mechanism is crucial for its effectiveness against various fungal pathogens.

Case Studies on Fungicidal Efficacy

-

Fungicidal Activity Against Rhizoctonia solani :

- In vitro bioassays demonstrated that derivatives of this compound displayed significant fungicidal activity against Rhizoctonia solani. Compounds tested at concentrations of 10 μg/mL showed 100% antifungal activity, with notable efficacy at lower concentrations as well. For instance:

- TMa : 100% inhibition at 10 μg/mL

- TMe : 99% inhibition at 0.1 μg/mL

- TMf : 71% inhibition at 0.1 μg/mL

- These results indicate that these compounds can serve as potential lead candidates for developing new fungicides with improved efficacy compared to existing treatments like pyraclostrobin .

- In vitro bioassays demonstrated that derivatives of this compound displayed significant fungicidal activity against Rhizoctonia solani. Compounds tested at concentrations of 10 μg/mL showed 100% antifungal activity, with notable efficacy at lower concentrations as well. For instance:

-

Metabolism and Environmental Fate :

- Studies evaluating the metabolism of kresoxim-methyl (the active ingredient derived from this compound) in plants have shown that the compound is primarily absorbed through foliar applications. Research indicated that most radioactivity from treated plants was localized in leaves rather than roots, suggesting limited translocation within the plant system .

Data Tables

| Compound | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| TMa | 10 | 100 |

| TMe | 0.1 | 99 |

| TMf | 0.1 | 71 |

Propiedades

Número CAS |

120974-97-2 |

|---|---|

Fórmula molecular |

C11H13NO3 |

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

methyl (2Z)-2-methoxyimino-2-(2-methylphenyl)acetate |

InChI |

InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3/b12-10- |

Clave InChI |

YCINJZQUXAFTQD-BENRWUELSA-N |

SMILES |

CC1=CC=CC=C1C(=NOC)C(=O)OC |

SMILES isomérico |

CC1=CC=CC=C1/C(=N/OC)/C(=O)OC |

SMILES canónico |

CC1=CC=CC=C1C(=NOC)C(=O)OC |

Sinónimos |

(E)-Methyl 2-Methylphenylglyoxylate O-Methyloxime |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.